N-methyl-N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)acetamide
Description
This compound is a piperidine-containing acetamide derivative featuring a 3-isopropyl-1,2,4-oxadiazole moiety. Its structure combines a piperidin-4-yl group linked to an N-methyl acetamide core and a 1,2,4-oxadiazol-5-ylmethyl substituent.
Properties
IUPAC Name |
N-methyl-N-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-10(2)14-15-13(20-16-14)9-18-7-5-12(6-8-18)17(4)11(3)19/h10,12H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPWVOJHGWAAIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC(CC2)N(C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Triazole-Containing Analog
Compound : 2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-isopropyl-N-(4-pyridinyl)acetamide
- Structural Differences :
- Replaces the oxadiazole ring with a 1,2,4-triazole core.
- Contains a sulfanyl (-S-) linker and pyridinyl substituent instead of the piperidinyl group.
- N-isopropyl and N-pyridinyl acetamide vs. N-methyl and N-piperidinyl in the target compound.
- Functional Implications :
Comparison with Piperidine-Based Propanamide
Compound : N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide
- Structural Differences :
- Propanamide backbone (vs. acetamide in the target compound).
- Piperidine substituted with methoxymethyl and phenyl groups; lacks the oxadiazole moiety.
- Functional Implications :
Comparison with Oxadiazole-Containing Benzoimidazolamine
Compound : 1-methyl-N-(1-(4-(3-((methylthio)methyl)-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine
- Structural Differences :
- Shares the 1,2,4-oxadiazole ring but with a methylthio methyl substituent.
- Benzoimidazol-2-amine core replaces the acetamide group.
- The acetamide group in the target compound could offer improved solubility or pharmacokinetics .
Comparison with Piperidine-Indole Dual Inhibitor
Compound : N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine
- Structural Differences :
- Piperidine linked to an indole ring via a propoxy chain.
- Propargyl amine substituent instead of acetamide.
- Functional Implications: Demonstrated dual cholinesterase and monoamine oxidase inhibition, highlighting the versatility of piperidine scaffolds. The target compound’s oxadiazole-acetamide structure may favor different receptor interactions .
Tabulated Comparative Analysis
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